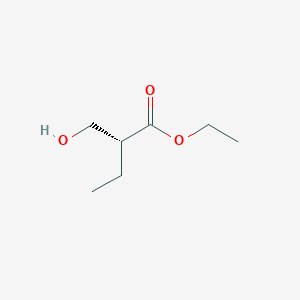

Ethyl (2R)-2-(hydroxymethyl)butanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl (2R)-2-(hydroxymethyl)butanoate (CAS: 4379-23-1 for its (2S)-enantiomer) is a chiral ester featuring a hydroxymethyl (–CH₂OH) group at the 2-position of the butanoate backbone. Its molecular formula is C₇H₁₄O₃, with a molecular weight of 146.18 g/mol (inferred from structural analogs) . The (2R)-configuration imparts stereospecificity, making it valuable in asymmetric synthesis and pharmaceutical intermediates. The hydroxymethyl group enhances polarity and hydrogen-bonding capacity, influencing solubility in polar solvents like water or ethanol. Its applications span chiral resolution, agrochemicals, and bioactive molecule synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2R)-2-(hydroxymethyl)butanoate can be synthesized through esterification reactions. One common method involves the reaction of (2R)-2-(hydroxymethyl)butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to facilitate the direct introduction of ester groups into various organic compounds . These systems offer advantages such as improved reaction control, scalability, and sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R)-2-(hydroxymethyl)butanoate undergoes several types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: (2R)-2-(carboxymethyl)butanoic acid.

Reduction: (2R)-2-(hydroxymethyl)butanol.

Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl (2R)-2-(hydroxymethyl)butanoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of flavors, fragrances, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl (2R)-2-(hydroxymethyl)butanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of (2R)-2-(hydroxymethyl)butanoic acid and ethanol. These products can then participate in various metabolic pathways, influencing cellular processes and functions.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Differences

Key Observations:

- Hydroxymethyl vs.

- Hydroxymethyl vs. Acetamido: The acetamido group in Ethyl (R)-2-acetamidobutanoate enhances stability but reduces polarity, favoring peptide coupling over nucleophilic reactions .

- Chiral Centers: Ethyl (2R,3R)-2-amino-3-phenylbutanoate has two stereocenters, enabling complex stereochemical interactions in drug-receptor binding, unlike the single stereocenter in the target compound .

Physicochemical Properties

Table 2: Comparative Properties

| Property | This compound | Ethyl (2S)-2-hydroxybutanoate | Ethyl (R)-2-acetamidobutanoate |

|---|---|---|---|

| Molecular Weight (g/mol) | 146.18 | 132.16 | 173.21 |

| Solubility | High in polar solvents | Moderate in ethanol/water | Low in water, high in DMF |

| Melting Point (°C) | Not reported | –20 to –10 (liquid) | 25–30 (crystalline) |

| Reactivity | Oxidation to carboxylic acids | Ester hydrolysis | Amide bond formation |

- Solubility: The hydroxymethyl group in the target compound improves aqueous solubility compared to ethyl (R)-2-acetamidobutanoate, which is more lipophilic due to the acetamido group .

- Reactivity: The primary alcohol in the hydroxymethyl group is prone to oxidation (e.g., to a carboxylate), whereas ethyl 2-acetyl-3-methylbutanoate’s ketone group participates in Claisen-like condensations .

Q & A

Q. What are the established synthetic routes for Ethyl (2R)-2-(hydroxymethyl)butanoate, and how can reaction conditions be optimized for enantiomeric purity?

Basic Research Focus

The primary synthetic route involves enantiospecific catalytic hydrogenation of ethyl 2-keto-4-phenylbutanoate using palladium catalysts in ethanol . Key parameters for optimization include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd/C) are preferred for asymmetric hydrogenation due to their high enantioselectivity.

- Hydrogen pressure : Typically 1–5 bar, with higher pressures accelerating reduction but requiring careful control to avoid side reactions.

- Solvent system : Ethanol is commonly used due to its polarity and compatibility with hydrogenation conditions .

- Temperature : Reactions are often conducted at 25–50°C to balance reaction rate and enantiomeric excess (ee).

Advanced Research Focus

To achieve >98% ee, researchers employ chiral ligands or modified catalysts. For example, Herold et al. (2000) demonstrated that fine-tuning the catalyst’s chiral environment (e.g., using (R)-BINAP ligands) enhances stereochemical control . Kinetic studies and in-situ monitoring (e.g., FTIR or HPLC) are critical for identifying intermediates and optimizing reaction pathways .

Q. How do researchers confirm the stereochemical configuration and purity of this compound post-synthesis?

Basic Research Focus

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives). Retention times and peak areas quantify ee .

- Optical rotation : Measures specific rotation ([α]D) and compares it to literature values (e.g., [α]D = -15.2° for the (R)-enantiomer) .

- NMR spectroscopy : Key signals (e.g., hydroxyl proton at δ 2.5–3.0 ppm) and coupling constants (J values) confirm stereochemistry .

Advanced Research Focus

- X-ray crystallography : Resolves absolute configuration by analyzing crystal structures .

- Advanced NMR techniques : NOESY or ROESY experiments detect spatial proximity of protons to assign stereochemistry unambiguously .

Q. What analytical challenges arise when characterizing this compound, and how are they methodologically addressed?

Basic Research Focus

- Peak overlapping in NMR : Use deuterated solvents (e.g., CDCl₃) and 2D NMR (COSY, HSQC) to resolve complex splitting patterns .

- Low volatility for GC-MS : Derivatize the hydroxyl group (e.g., silylation with BSTFA) to improve volatility and detection .

Advanced Research Focus

- Trace impurities : High-resolution mass spectrometry (HRMS) or LC-MS identifies side products (e.g., diastereomers or oxidation byproducts) at ppm levels .

- Dynamic kinetic resolution : For racemization-prone intermediates, real-time monitoring via circular dichroism (CD) ensures configuration stability .

Q. How does the hydroxymethyl group in this compound influence its reactivity compared to similar esters without this group?

Basic Research Focus

The hydroxymethyl group introduces hydrogen-bonding capacity , affecting:

- Solubility : Increased polarity enhances solubility in polar solvents (e.g., ethanol, DMSO) compared to non-hydroxylated analogs .

- Acid-catalyzed reactions : The hydroxyl group can participate in intramolecular cyclization or act as a proton donor, altering reaction pathways .

Advanced Research Focus

- Steric effects : The hydroxymethyl group hinders nucleophilic attacks at the ester carbonyl, reducing hydrolysis rates. Computational modeling (DFT) quantifies steric hindrance and predicts reactivity .

- Catalytic interactions : In asymmetric catalysis, the hydroxyl group may coordinate with metal catalysts, influencing transition-state geometry and enantioselectivity .

Q. What computational methods are employed to model the enantioselective synthesis of this compound?

Advanced Research Focus

- Density Functional Theory (DFT) : Models transition states to predict enantioselectivity. For example, calculations on Pd-catalyzed hydrogenation reveal energy differences between (R)- and (S)-pathways .

- Molecular docking : Simulates interactions between chiral catalysts and substrates to optimize ligand design .

- Kinetic Monte Carlo simulations : Predicts reaction progress under varying conditions (e.g., temperature, pressure) .

Q. How can researchers resolve contradictions in catalytic efficiency data when using different palladium-based catalysts?

Advanced Research Focus

- Catalyst characterization : Techniques like TEM, XRD, and XPS analyze particle size, crystallinity, and surface composition to correlate structure with activity .

- Kinetic profiling : Measures turnover frequency (TOF) and activation energy (Ea) to compare catalysts. For example, Pd/C may exhibit higher TOF than Pd/Al₂O₃ due to better dispersion .

- Reproducibility protocols : Standardizing pre-treatment steps (e.g., catalyst reduction in H₂ flow) minimizes variability .

Properties

CAS No. |

87884-38-6 |

|---|---|

Molecular Formula |

C7H14O3 |

Molecular Weight |

146.18 g/mol |

IUPAC Name |

ethyl (2R)-2-(hydroxymethyl)butanoate |

InChI |

InChI=1S/C7H14O3/c1-3-6(5-8)7(9)10-4-2/h6,8H,3-5H2,1-2H3/t6-/m1/s1 |

InChI Key |

TWLWLMUHNWWUTE-ZCFIWIBFSA-N |

Isomeric SMILES |

CC[C@H](CO)C(=O)OCC |

Canonical SMILES |

CCC(CO)C(=O)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.